molecular formula C18H17BrN2O3S B2738683 (Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-25-7

(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2738683
CAS RN: 865161-25-7
M. Wt: 421.31
InChI Key: XNHOMPOQWRGYMT-ZZEZOPTASA-N
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Description

Benzothiazole compounds are an important class of heterocycles that are pervasive in vital bioactive molecules . They have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores . Benzothiazole and its derivatives have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction .


Molecular Structure Analysis

The structure of synthesized benzothiazole derivatives can be examined using FTIR, 1H, 13C-NMR, and HRMS techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H, 13C-NMR, and HRMS .

Scientific Research Applications

Antioxidant Activity

Benzamide compounds, including those with structures similar to the compound , have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have also been found to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . The effectiveness of these compounds can vary depending on the specific structure of the benzamide and the type of bacteria .

Antifungal Activity

Benzamides are known to have antifungal properties . They can inhibit the growth of various types of fungi, making them potentially useful in the treatment of fungal infections .

Anti-inflammatory Activity

Benzamides have been found to have anti-inflammatory properties . They can potentially be used in the treatment of conditions characterized by inflammation .

Analgesic Activity

Some benzamides have been found to have analgesic (pain-relieving) properties . They could potentially be used in the development of new pain relief medications .

Anticancer Activity

Benzamides have been widely used in the treatment of cancer . They can inhibit the growth of cancer cells and induce apoptosis (programmed cell death), making them potentially useful in cancer therapy .

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Drug Discovery

Recently, amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Mechanism of Action

While the specific mechanism of action for “(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazole derivatives have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .

Future Directions

Benzothiazole compounds continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new benzothiazole derivatives with enhanced therapeutic properties .

properties

IUPAC Name

2-bromo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-23-10-9-21-15-8-7-12(24-2)11-16(15)25-18(21)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOMPOQWRGYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

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